molecular formula C10H14BrNO2 B2594339 1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine CAS No. 1871980-23-2

1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine

Cat. No.: B2594339
CAS No.: 1871980-23-2
M. Wt: 260.131
InChI Key: VWEVZUZCYFJSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine is an organic compound that features a brominated furan ring attached to a methoxypyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine typically involves the bromination of furan followed by a series of coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a brominated furan with a boronic acid derivative under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, and the reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as crystallization or chromatography are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO in acetonitrile at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in DMF.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine is unique due to the combination of the brominated furan ring and the methoxypyrrolidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]-3-methoxypyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-13-8-4-5-12(6-8)7-9-2-3-10(11)14-9/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEVZUZCYFJSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)CC2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.